Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate
Description
Properties
IUPAC Name |
methyl 4-[[2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-22(18-21-16-13(19)4-3-5-14(16)26-18)10-15(23)20-12-8-6-11(7-9-12)17(24)25-2/h3-9H,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTHATBQNXQLJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C(=O)OC)C2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzo[d]thiazole, which is then reacted with methylamine to form the intermediate compound. This intermediate is further reacted with acetamido benzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Advanced techniques such as continuous flow synthesis and automated reactors may also be employed to scale up production efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential as an antimicrobial and anticancer agent.
Medicine: It is explored for its anti-inflammatory properties and potential use in drug development.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammation or microbial growth. The benzothiazole moiety is known to interact with proteins and nucleic acids, affecting their function and leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between the target compound and related analogs:
Key Observations :
- Chloro-Substitution: The 4-chloro group on the benzothiazole in the target compound may enhance electrophilicity and bioactivity compared to non-halogenated analogs (e.g., compounds in ), similar to chloro-substituted herbicides like diclofop-methyl .
- Ester Terminus: The methyl ester group may improve cell permeability compared to ethyl esters (e.g., 4a-j ) but could reduce metabolic stability relative to more hydrolytically resistant groups (e.g., methoxyimino in pyriminobac-methyl ).
Biological Activity
Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate is a benzothiazole derivative known for its diverse biological activities. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapy.
Chemical Structure and Properties
The molecular formula of this compound is C18H19ClN2O3S. Its structure features a benzothiazole core, which is associated with various biological activities, including anti-inflammatory and anticancer properties.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effective inhibition. The mechanism of action is thought to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Pseudomonas aeruginosa | 20 |
Anticancer Properties
The compound has also shown promise as an anticancer agent. Studies have reported its ability to induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Case Study: Apoptosis Induction in Cancer Cells
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 75% at a concentration of 50 µM). Flow cytometry analysis confirmed increased levels of annexin V-positive cells, indicating early apoptosis.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, such as cyclooxygenase (COX).
- Receptor Modulation : It potentially interacts with cellular receptors that regulate apoptosis and cell survival.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cellular damage and apoptosis in cancer cells.
Research Applications
This compound serves as a valuable scaffold for the synthesis of new pharmacological agents. Its structural features allow for modifications that can enhance its biological activity or selectivity towards specific targets.
Q & A
Q. What are the key structural features and functional groups critical for characterizing this compound?
The compound contains a 4-chlorobenzo[d]thiazole core linked via a methylamino acetamido group to a methyl benzoate ester. Key functional groups include:
- Chlorinated benzo[d]thiazole ring (imparts electronic effects and bioactivity).
- Secondary amine and amide bond (influence solubility and hydrogen-bonding interactions).
- Ester moiety (affects hydrolytic stability and metabolic pathways). Methodological confirmation : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to resolve aromatic protons and carbonyl signals. Pair with high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What are standard synthesis and purification protocols for this compound?
Synthesis :
- React 4-chlorobenzo[d]thiazol-2-amine with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the methylamino intermediate.
- Couple with 4-(chlorocarbonyl)benzoic acid methyl ester via amide bond formation using coupling agents like EDC/HOBt . Purification :
- Recrystallize from ethanol or acetone to remove unreacted starting materials.
- Use column chromatography (silica gel, eluent: ethyl acetate/hexane) for intermediates with polar byproducts .
Q. Which analytical techniques are essential for confirming purity and structural integrity?
Q. What are the solubility properties, and how do they guide solvent selection for experiments?
- High solubility : Polar aprotic solvents (e.g., DMSO, DMF) due to the amide and ester groups.
- Low solubility : Nonpolar solvents (e.g., hexane). Methodological note : Pre-dissolve in DMSO for in vitro assays, ensuring final concentration ≤0.1% to avoid cellular toxicity .
Q. What safety protocols are recommended for handling this compound?
- GHS Classification : Category 4 acute toxicity (oral, dermal, inhalation).
- PPE : Nitrile gloves, lab coat, and fume hood use during synthesis.
- Emergency measures : Immediate rinsing for skin contact; consult SDS Section 4 for first-aid specifics .
Advanced Research Questions
Q. How can synthesis yield and scalability be optimized for gram-scale production?
- Catalyst screening : Test Pd/C or Ni catalysts for reductive amination steps to reduce reaction time.
- Solvent optimization : Replace ethanol with acetonitrile for higher reflux temperatures (80–90°C) and improved kinetics.
- Process analytics : Use in-line FT-IR to monitor amide bond formation in real time .
Q. What experimental designs are effective for evaluating biological activity and mechanisms?
- In vitro assays :
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ determination.
- Enzyme inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based assays.
Q. How can contradictory bioactivity data between studies be resolved?
- Variable control : Standardize cell culture conditions (e.g., serum concentration, passage number).
- Dose-response validation : Repeat assays with logarithmic dilutions (1 nM–100 µM) to identify threshold effects.
- Statistical models : Apply ANOVA to isolate confounding factors (e.g., solvent batch differences) .
Q. What methodologies assess environmental stability and degradation pathways?
- Hydrolysis studies : Incubate at pH 3–10 (37°C, 24 hrs), analyze degradation products via LC-MS.
- Photolysis : Expose to UV light (254 nm) in aqueous solutions; track half-life using HPLC.
- Ecotoxicology : Use Daphnia magna or algae models to evaluate acute toxicity (EC₅₀) .
Q. How can structure-activity relationship (SAR) studies guide pharmacological optimization?
- Analog synthesis : Modify the thiazole ring (e.g., replace Cl with Br) or ester group (e.g., ethyl vs. methyl).
- Computational modeling : Perform DFT calculations to predict electronic effects on receptor binding.
- In silico screening : Dock analogs into target proteins (e.g., PARP-1) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
